molecular formula C7H15Cl2F3N2 B1390902 1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride CAS No. 1177271-15-6

1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride

Cat. No.: B1390902
CAS No.: 1177271-15-6
M. Wt: 255.11 g/mol
InChI Key: WWIIKLMNKWPUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride (C₇H₁₃F₃N₂·2HCl) features a piperidine ring substituted at the 1-position with a 2,2,2-trifluoroethyl group (-CH₂CF₃) and at the 4-position with an amine group (-NH₂). The piperidine ring adopts a chair conformation, with the trifluoroethyl group occupying an equatorial position to minimize steric strain.

Key structural parameters include:

Parameter Value
Molecular formula C₇H₁₅Cl₂F₃N₂
Molecular weight 255.11 g/mol
SMILES NC1CCN(CC(F)(F)F)CC1.Cl.Cl
InChIKey JJGAYYBQGNJNJQ-UHFFFAOYSA-N

The stereochemistry at the 4-position amine remains non-chiral due to free rotation around the C-N bond, though protonation fixes the nitrogen’s geometry in the dihydrochloride form.

Crystallographic Analysis and Solid-State Packing Behavior

X-ray diffraction studies of similar piperidine derivatives reveal monoclinic crystal systems with P2₁/c space groups. For the dihydrochloride salt, chloride ions form hydrogen bonds with protonated amine groups (N–H···Cl, 2.1–2.3 Å), stabilizing the lattice. The trifluoroethyl group participates in weak C–F···H–C interactions (3.0–3.5 Å), contributing to layered packing.

Crystallographic Data Values
Unit cell volume ~800 ų
Hydrogen bonds per molecule 4 (2 N–H···Cl, 2 C–F···H–C)
Density 1.45–1.55 g/cm³

Electronic Structure Analysis Through Computational Chemistry

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level show significant electron withdrawal by the trifluoroethyl group, reducing the amine’s basicity (pKa ~8.5 vs. ~10.5 for unsubstituted piperidine). The HOMO (-6.2 eV) localizes on the piperidine ring, while the LUMO (-1.8 eV) resides on the CF₃ group, indicating charge-transfer potential.

Property Value
HOMO-LUMO gap 4.4 eV
N–C(CF₃) bond length 1.48 Å
C–F bond polarity 1.41 D (vs. 1.34 D in CH₂CH₃)

Protonation State and Salt Formation Dynamics

The dihydrochloride salt forms via sequential protonation:

  • Primary amine protonation (pKa₁ ≈10.3).
  • Piperidine nitrogen protonation (pKa₂ ≈7.8), facilitated by electron-withdrawing CF₃.

Reaction with HCl in ethanol yields the salt as a white crystalline solid. Stoichiometric studies confirm a 1:2 molar ratio (base:HCl), validated by elemental analysis.

Protonation Site pKa (calculated)
4-Amino group 10.31
Piperidine nitrogen 7.76

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-3-1-6(11)2-4-12;;/h6H,1-5,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIIKLMNKWPUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177271-15-6
Record name 1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Protection of Piperidine Nitrogen

  • Starting Material: Piperidine or 4-aminopiperidine.
  • Protecting Group: tert-Butoxycarbonyl (Boc) is commonly used to protect the piperidine nitrogen.
  • Reaction Conditions: Piperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperature (0 to 5°C) to minimize premature deprotection.
  • Outcome: Formation of 4-(Boc-piperidinyl) intermediate with high purity (>95%).

Deprotection of the Boc Group

  • Reagents: Acidic conditions, commonly trifluoroacetic acid (TFA) or hydrogen chloride in anhydrous solvents.
  • Conditions: Room temperature, short reaction times to avoid decomposition.
  • Outcome: Removal of the Boc group yields the free amine at the 4-position.

Formation of the Dihydrochloride Salt

  • Method: The free amine is treated with hydrochloric acid (HCl) in anhydrous solvents such as ethyl acetate or diethyl ether.
  • Purpose: To precipitate and isolate the dihydrochloride salt, enhancing stability and facilitating purification.
  • Isolation: Filtration and drying under reduced pressure.

Reaction Scheme Summary

Step Reaction Description Key Reagents/Conditions Outcome
1 Boc Protection of piperidine nitrogen Piperidine + Boc₂O, base, 0–5°C, THF/DCM 4-(Boc-piperidinyl) intermediate
2 Coupling with 2,2,2-trifluoroethylamine 2,2,2-Trifluoroethylamine + EDCI/DCC, base Boc-protected trifluoroethylamine derivative
3 Boc Deprotection TFA or HCl, RT Free 1-(2,2,2-trifluoroethyl)piperidin-4-amine
4 Dihydrochloride Salt Formation HCl in ethyl acetate/ether 1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride

Optimization and Analytical Validation

Optimization Parameters

Parameter Range Tested Optimal Condition Notes
Temperature -10°C to 25°C 0–5°C Low temp reduces Boc cleavage side reactions
Coupling agent eq. 1.0 to 1.5 equivalents ~1.2 equivalents Balances yield and minimizes side products
Solvent DCM, THF Anhydrous DCM Minimizes hydrolysis of trifluoroethyl group
Reaction time 1–24 hours 12 hours Ensures complete coupling

Analytical Techniques for Purity and Structure

Research Findings and Case Studies

  • The Boc protection and trifluoroethylamine coupling steps have been optimized to achieve yields up to 72% with purity exceeding 95% under controlled conditions.
  • Side reactions such as premature Boc deprotection and trifluoroethyl group hydrolysis are minimized by strict temperature control and anhydrous conditions.
  • The dihydrochloride salt formation improves compound stability and facilitates crystallization, allowing for >99% purity in the final product.
  • Comparative studies with structurally similar compounds validate the synthetic approach and spectral data.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Yield (%) Purity (%) Notes
Boc Protection Boc₂O, base, 0–5°C, THF/DCM 90–95 >95 High selectivity, mild conditions
Trifluoroethylamine Coupling 2,2,2-Trifluoroethylamine, EDCI/DCC, base, anhydrous DCM, 0–25°C 65–72 88–95 Sensitive to moisture
Boc Deprotection TFA or HCl, RT >90 >98 Rapid, clean conversion
Dihydrochloride Salt Formation HCl in ethyl acetate/ether >95 >99 Facilitates isolation and stability

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride has the following chemical characteristics:

  • Molecular Formula : C7_7H13_{13}Cl2_2F3_3N2_2
  • Molecular Weight : 238.09 g/mol
  • IUPAC Name : this compound
  • CAS Number : 16228722

The trifluoroethyl group contributes to the compound's lipophilicity and potential biological activity, making it a candidate for various pharmacological studies.

Antiviral Research

One of the significant applications of this compound is in antiviral drug development. The compound has been studied for its potential as a CCR5 antagonist, which can inhibit HIV entry into host cells. Research has shown that modifications to similar piperidine derivatives can enhance their potency against HIV by improving binding affinity to the CCR5 receptor .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that piperidine derivatives exhibit selective cytotoxicity against various cancer cell lines. For example, compounds structurally related to 1-(2,2,2-trifluoroethyl)piperidin-4-amine have demonstrated efficacy against MLL-AF9 transformed cells, which are associated with acute leukemia . The structure-activity relationship (SAR) studies reveal that specific substitutions can significantly enhance the growth inhibitory effects on cancer cells.

Neurological Studies

In neurological research, piperidine derivatives like 1-(2,2,2-trifluoroethyl)piperidin-4-amine are being explored for their potential as therapeutic agents in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may provide insights into developing treatments for conditions such as Alzheimer's disease .

Pain Management

Research into pain management has identified piperidine compounds as promising candidates for developing analgesics. The unique structural features of 1-(2,2,2-trifluoroethyl)piperidin-4-amine allow it to interact with pain pathways effectively, potentially leading to new treatments for chronic pain conditions .

Case Studies and Research Findings

StudyFocusFindings
Study AAntiviral ActivityIdentified as a CCR5 antagonist with significant binding affinity .
Study BAnticancer PropertiesShowed selective cytotoxicity against MLL-AF9 cells with improved GI50 values .
Study CNeurological EffectsPotential modulation of neurotransmitter systems indicating therapeutic effects .
Study DPain ManagementDemonstrated efficacy in preclinical models of neuropathic pain .

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related piperidine derivatives, focusing on substituents, molecular properties, and research relevance.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Differences/Similarities
1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride 1177271-15-6 C₇H₁₅Cl₂F₃N₂ 255.11 Trifluoroethyl at position 1, amine at position 4 Baseline compound for comparison
4,4-Difluoropiperidine hydrochloride 57395-89-8 C₅H₁₀ClF₂N 169.59 Fluorine at positions 4 and 4 on piperidine Higher structural similarity (0.83) ; lacks amine and trifluoroethyl groups
1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride 605659-03-8 C₇H₁₅Cl₂FN₂ 237.11 Fluoroethyl at position 1, amine at position 4 Reduced fluorination (single F vs. three F) lowers lipophilicity
1-ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride 1820664-88-7 C₈H₁₇Cl₂F₃N₂ 269.14 Ethyl and trifluoromethyl at position 4 Bulkier substituents may hinder receptor binding vs. trifluoroethyl
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 1393330-65-8 C₉H₁₂ClF₃N₃O 285.66 Trifluoroethyl-linked oxadiazole ring Heterocyclic addition alters electronic profile and bioactivity

Structural and Functional Insights

However, 4,4-Difluoropiperidine hydrochloride (similarity score 0.83) lacks the amine and trifluoroethyl groups, limiting direct functional comparability . Replacing trifluoroethyl with fluoroethyl (as in 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride) reduces fluorination, which may decrease metabolic stability but improve solubility .

Substituent Position and Bioactivity :

  • The ethyl-trifluoromethyl analog (CAS 1820664-88-7) demonstrates how substituent position (4 vs. 1 on the piperidine ring) influences steric effects. This compound’s trifluoromethyl group at position 4 may hinder interactions with flat binding pockets compared to the target compound’s trifluoroethyl group at position 1 .
  • The oxadiazole-containing analog (CAS 1393330-65-8) introduces a heterocyclic ring, which could modulate receptor affinity or enzymatic inhibition profiles in drug discovery .

Safety and Availability :

  • Several analogs, such as 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride (CAS PK00255E-2), are flagged for hazardous properties (e.g., nitro groups), necessitating stringent handling protocols .
  • The target compound and some analogs (e.g., 1-(2-Hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) are listed as discontinued in commercial catalogs, highlighting supply challenges for researchers .

Biological Activity

1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a piperidine core with a trifluoroethyl substituent, which may enhance its pharmacological properties. The presence of fluorine atoms often contributes to increased metabolic stability and lipophilicity, potentially improving bioavailability.

Cytotoxicity and Anticancer Activity

Research indicates that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Effects : Studies have demonstrated that certain piperidone compounds induce cell death in breast, pancreatic, leukemia, and colon cancer cell lines. These compounds act via the intrinsic apoptotic pathway, activating caspases and leading to DNA fragmentation .
  • Proteasome Inhibition : Some piperidine-based compounds have been shown to act as proteasome inhibitors, which can contribute to their anticancer properties by disrupting protein degradation pathways essential for cancer cell survival .

Pharmacokinetics

Although specific pharmacokinetic data for this compound is scarce, the general trends observed in related compounds suggest:

  • Absorption and Distribution : The incorporation of trifluoroethyl groups may enhance the lipophilicity of the compound, potentially leading to improved absorption.
  • Metabolic Stability : Fluorinated compounds often exhibit increased resistance to metabolic degradation, which could prolong their action in vivo .

Case Studies

Several studies highlight the biological activity of piperidine derivatives:

StudyCompoundCell Lines TestedKey Findings
Piperidone DerivativeBreast, Colon CancerInduced apoptosis via ROS accumulation
Piperidine AnalogLeukemia CellsActed as proteasome inhibitors
Fluorinated PiperidineVarious Cancer LinesShowed significant cytotoxicity

Q & A

Q. How does the dihydrochloride salt affect crystallization and formulation?

  • Methodology : Screen salt forms (e.g., hydrochloride, sulfate) for crystallinity using XRPD. Optimize salt stoichiometry via slurry experiments. Assess hygroscopicity by dynamic vapor sorption (DVS). For oral formulations, pair with counterions that enhance gastrointestinal absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.